2-{[(4-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-[4-(2-BROMOBENZAMIDO)BENZAMIDO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromobenzamido groups attached to the benzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-BROMOBENZAMIDO)BENZAMIDO]BENZOIC ACID typically involves the reaction of 2-bromobenzoyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with another equivalent of 2-bromobenzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromobenzamido group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or other oxidized products.
Reduction Reactions: The amide groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted derivatives of 2-[4-(2-BROMOBENZAMIDO)BENZAMIDO]BENZOIC ACID.
- Carboxylate salts or oxidized products of the benzoic acid moiety.
- Amines derived from the reduction of amide groups.
Scientific Research Applications
2-[4-(2-BROMOBENZAMIDO)BENZAMIDO]BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-BROMOBENZAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The bromobenzamido groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison: 2-[4-(2-BROMOBENZAMIDO)BENZAMIDO]BENZOIC ACID is unique due to the presence of two bromobenzamido groups, which can enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different physicochemical properties and biological interactions, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C21H15BrN2O4 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[[4-[(2-bromobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15BrN2O4/c22-17-7-3-1-5-15(17)20(26)23-14-11-9-13(10-12-14)19(25)24-18-8-4-2-6-16(18)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
RYGMCQSOLWPVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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